2-[(2-bromophenyl)methylidene]propanedinitrile
Overview
Description
2-[(2-bromophenyl)methylidene]propanedinitrile: is a chemical compound that belongs to the class of benzylidenemalononitriles. These compounds are known for their applications in various fields such as pharmaceuticals, specialty chemicals, and biotechnology. The compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde derivatives with malononitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-[(2-bromophenyl)methylidene]propanedinitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of o-bromobenzaldehyde with malononitrile in the presence of a base catalyst. Common catalysts used include piperidine and pyridine. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate at temperatures ranging from 60°C to 80°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using solid base catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The reaction conditions are similar to those in laboratory settings, but the process is scaled up to achieve higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-bromophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(2-bromophenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in fluorescence-based assays to detect methane and other gases.
Industry: The compound is used in the production of specialty chemicals and perfumery
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methylidene]propanedinitrile involves the Knoevenagel condensation reaction. In this reaction, the compound is formed through the chemisorption of benzaldehyde and malononitrile on two nearby vacant sites on a catalyst. The reaction proceeds through the formation of an enol intermediate, which reacts with the aldehyde to form an aldol. This aldol undergoes base-induced elimination to yield the final product .
Comparison with Similar Compounds
2-[(2-bromophenyl)methylidene]propanedinitrile can be compared with other benzylidenemalononitrile derivatives:
Benzylidenemalononitrile: Similar in structure but lacks the bromine atom.
p-Bromobenzylidenemalononitrile: Similar but with the bromine atom in the para position.
m-Bromobenzylidenemalononitrile: Similar but with the bromine atom in the meta position.
Uniqueness: The presence of the bromine atom in the ortho position in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity .
Properties
IUPAC Name |
2-[(2-bromophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPFDLDHFLJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181482 | |
Record name | Malononitrile, o-bromobenzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-42-2 | |
Record name | 2-Bromobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2698-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, o-bromobenzylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, o-bromobenzal- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, o-bromobenzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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